3-Ethyl-5-pyrrolidin-2-ylisoxazole
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Overview
Description
3-Ethyl-5-pyrrolidin-2-ylisoxazole is a heterocyclic compound that features an isoxazole ring substituted with an ethyl group at the third position and a pyrrolidinyl group at the fifth position
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Compounds containing the pyrrolidine ring are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the environment can affect the reactivity of compounds, with a basic environment generating a heterocyclic anion, enhancing the nucleophilicity and reactivity of the ring nucleophiles, whereas an acidic medium will stimulate the exocyclic attack by affording a cationic nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-pyrrolidin-2-ylisoxazole typically involves the cycloaddition of a nitrone with an olefin. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone reacts with an olefin to form the isoxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-pyrrolidin-2-ylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Ethyl-5-pyrrolidin-2-ylisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 3-Ethyl-5-pyrrolidin-2-yl-1,2-oxazole
- 3-Ethyl-5-(pyrrolidin-2-yl)-1,2-oxazole
- 3-Ethyl-5-(2-pyrrolidinyl)-1,2-oxazole
Comparison: 3-Ethyl-5-pyrrolidin-2-ylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
3-ethyl-5-pyrrolidin-2-yl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-7-6-9(12-11-7)8-4-3-5-10-8/h6,8,10H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRBCQVMEHMRQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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